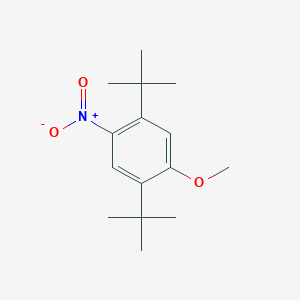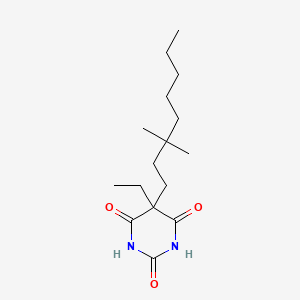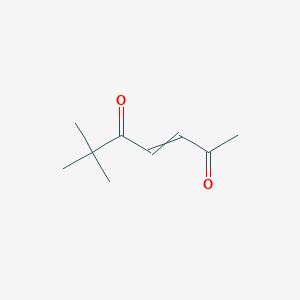
6,6-Dimethylhept-3-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylhept-3-ene-2,5-dione is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a double bond at the third carbon and two ketone groups at the second and fifth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylhept-3-ene-2,5-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with 3,3-dimethylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylhept-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
6,6-Dimethylhept-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylhept-3-ene-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions, which can lead to the formation of new chemical bonds and structures. These interactions are crucial for its reactivity and applications in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylhept-3-ene: Similar in structure but lacks the ketone groups.
3,6-Dimethylhept-3-ene: Another isomer with different positioning of the double bond and methyl groups.
2,5-Dimethylhept-3-ene-2,5-dione: A closely related compound with similar functional groups but different structural arrangement.
Uniqueness
6,6-Dimethylhept-3-ene-2,5-dione is unique due to the specific positioning of its double bond and ketone groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
104312-05-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6,6-dimethylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H,1-4H3 |
Clave InChI |
CHXPJKHSORVGLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
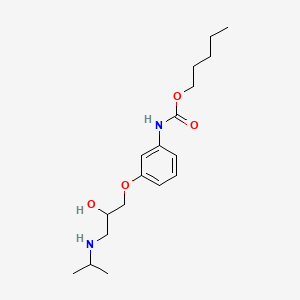
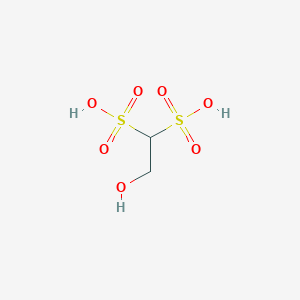

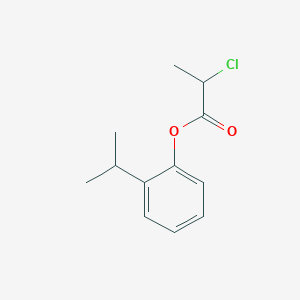
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
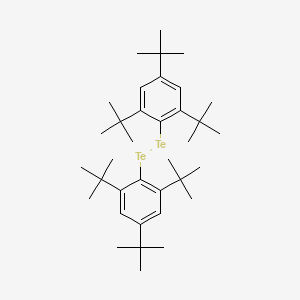
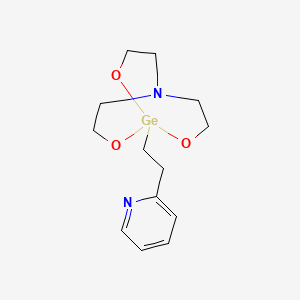
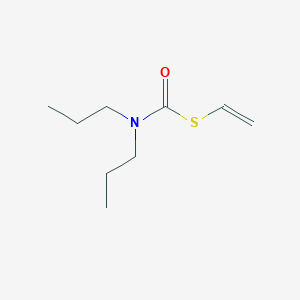
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
